1-(2,3-Dichlorophenyl)butane-1,3-dione
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Overview
Description
1-(2,3-Dichlorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the acylation of 2,3-dichlorobenzene with butane-1,3-dione under Friedel-Crafts conditions. The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dichlorophenyl)butane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-Dichlorophenyl)butane-1,3-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Shares the dichlorophenyl moiety but differs in the core structure, leading to different chemical and biological properties.
1-(3-Chlorophenyl)butane-1,3-dione: Similar structure with a single chlorine substitution, affecting its reactivity and applications.
Uniqueness: 1-(2,3-Dichlorophenyl)butane-1,3-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such characteristics are desired.
Biological Activity
1-(2,3-Dichlorophenyl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diketones, which are known for their diverse pharmacological properties. The presence of dichlorophenyl groups significantly influences its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈Cl₂O₂. This structure features two carbonyl groups (C=O) at the 1 and 3 positions of a butane chain, flanked by a dichlorophenyl group at the 1 position. The dichloro substitution pattern is crucial for its biological activity, as it affects the compound's electronic properties and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains.
- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, demonstrating potential cytotoxic effects.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbonyl groups facilitate nucleophilic attacks by biological molecules, leading to the formation of reactive intermediates that can influence various biochemical pathways.
Anticancer Activity
A study investigated the effects of this compound on several cancer cell lines:
Cell Line | Concentration (µM) | Effect | Mechanism |
---|---|---|---|
MDA-MB-231 (Breast Cancer) | 10–50 | ↑ Caspase-3 Activation | Induction of Apoptosis |
A549 (Lung Cancer) | 5–20 | ↓ Cell Viability | Cell Cycle Arrest |
HeLa (Cervical Cancer) | 10–100 | ↑ ROS Production | Oxidative Stress Induction |
These findings indicate that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).
Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(13)5-9(14)7-3-2-4-8(11)10(7)12/h2-4H,5H2,1H3 |
InChI Key |
AAEGCBZQXRKFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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